7-Bromopyrimido[5,4-b]quinoline-2,4-diol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H6BrN3O2 |
|---|---|
Molecular Weight |
292.09 g/mol |
IUPAC Name |
7-bromo-1H-pyrimido[5,4-b]quinoline-2,4-dione |
InChI |
InChI=1S/C11H6BrN3O2/c12-6-2-1-5-3-8-9(13-7(5)4-6)10(16)15-11(17)14-8/h1-4H,(H2,14,15,16,17) |
InChI Key |
LEHKIUQNLMZSFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC3=C(C=C21)NC(=O)NC3=O)Br |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation Studies of 7 Bromopyrimido 5,4 B Quinoline 2,4 Diol and Analogous Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For pyrimido[5,4-b]quinoline derivatives, ¹H and ¹³C NMR provide foundational data, while 2D NMR techniques like COSY, HSQC, and HMBC are employed to resolve complex structural ambiguities. nih.gov
¹H NMR Spectroscopy: The ¹H NMR spectrum of 7-Bromopyrimido[5,4-b]quinoline-2,4-diol is expected to show distinct signals corresponding to the protons on the quinoline (B57606) and pyrimidine (B1678525) rings. In analogous brominated quinoline systems, protons on the brominated ring exhibit characteristic chemical shifts and coupling constants. nih.govresearchgate.net For instance, protons adjacent to a bromine atom or in a deshielding environment due to the fused ring system would appear further downfield. Protons on the pyrimidine ring, as well as the hydroxyl (-OH) and amine (-NH) protons, would also present signals at specific chemical shifts, which can be confirmed by D₂O exchange. In related pyrimido[4,5-b]quinoline structures, aromatic protons typically appear in the range of δ 6.61–8.20 ppm, while NH protons can be observed as far downfield as δ 11.10 ppm or higher. phcogj.comnih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum for this compound would display signals for each unique carbon atom. The carbon atom directly bonded to the bromine (C-7) would show a characteristic upfield shift due to the heavy atom effect. Carbons in the pyrimidine ring, particularly those bonded to oxygen (C-2 and C-4), would be significantly deshielded and appear at lower field values. In studies of tribromoquinoline, carbon signals were observed in the range of δ 120.1 to 153.4 ppm. researchgate.net Quaternary carbons are distinguished from protonated carbons using techniques like APT (Attached Proton Test) or DEPT. nih.gov
2D NMR Spectroscopy: For complex structures, 2D NMR experiments are crucial for definitive assignments.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to establish the connectivity of protons within the quinoline ring system.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is vital for identifying quaternary carbons and piecing together the fused ring structure. nih.gov These techniques have been successfully used to confirm the structures of novel pyrimido[4,5-b]quinoline derivatives. nih.gov
Table 1: Expected ¹H and ¹³C NMR Data for Pyrimidoquinoline Analogs
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Notes |
| ¹H | 6.5 - 9.1 | d, dd, m | Aromatic protons on the quinoline core. Specific shifts are influenced by substituents like bromine. nih.govresearchgate.net |
| ¹H | > 10.0 | s (broad) | Exchangeable protons from -NH and -OH groups on the pyrimidine ring. phcogj.com |
| ¹³C | 115 - 155 | - | Aromatic carbons in the quinoline and pyrimidine rings. researchgate.net |
| ¹³C | > 150 | - | Carbonyl-like carbons (C-OH) in the diol structure. nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its key structural motifs.
The most prominent features would include:
O-H and N-H Stretching: A broad absorption band in the region of 3500-3200 cm⁻¹ would indicate the presence of the hydroxyl (-OH) groups from the diol and the N-H group in the pyrimidine ring. In similar heterocyclic compounds, N-H stretches are observed around 3501 cm⁻¹ and 3416 cm⁻¹. researchgate.netphcogj.com
C=O Stretching: The diol tautomer can exist in equilibrium with a dioxo form. If the dioxo tautomer is present, strong absorption bands characteristic of amide carbonyl (C=O) stretching would be observed between 1744-1640 cm⁻¹. phcogj.commdpi.com
C=N and C=C Stretching: The aromatic quinoline and pyrimidine rings would give rise to a series of sharp absorption bands in the 1650-1450 cm⁻¹ region, corresponding to C=N and C=C bond stretching vibrations. phcogj.comnih.gov
C-Br Stretching: The vibration of the carbon-bromine bond typically appears in the fingerprint region of the spectrum, at lower wavenumbers, often between 700-500 cm⁻¹.
The disappearance or appearance of specific bands when synthesizing pyrimido[4,5-b]quinoline derivatives is often used to confirm the success of a reaction, such as the disappearance of a cyano group stretch and the appearance of NH₂ stretching bands. kfnl.gov.sa
Table 2: Characteristic IR Absorption Frequencies for Pyrimidoquinoline Analogs
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
| O-H / N-H | Stretching | 3500 - 3200 (broad) | researchgate.netphcogj.com |
| C=O | Stretching | 1744 - 1640 | phcogj.com |
| C=N / C=C | Aromatic Ring Stretching | 1650 - 1450 | nih.govkfnl.gov.sa |
| C-Br | Stretching | 700 - 500 | - |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula (C₁₁H₅BrN₄O₂).
A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺). Due to the presence of a single bromine atom, two peaks of nearly equal intensity would be observed: one for the isotope ⁷⁹Br (M⁺) and another two mass units higher for the isotope ⁸¹Br (M+2). This 1:1 isotopic signature is a definitive indicator of a monobrominated compound. researchgate.net
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of quinoline and its derivatives is well-studied. mcmaster.ca Common fragmentation pathways for pyrimidoquinoline systems include:
Loss of HCN: A characteristic fragmentation of the quinoline ring system, leading to a fragment ion with a mass 27 units lower than the parent ion. mcmaster.carsc.org
Loss of CO: Elimination of carbon monoxide from the pyrimidine-diol ring is a plausible fragmentation pathway.
Loss of Br•: Cleavage of the C-Br bond would result in a fragment ion corresponding to the pyrimido[5,4-b]quinoline-2,4-diol radical cation.
Time-of-flight (TOF) mass spectrometry can afford molecular ions with mass errors below 5 mDa, allowing for high-confidence identification. nih.gov Both electron ionization (EI) and electrospray ionization (ESI) can be used, with ESI-MS/MS providing further structural details through controlled fragmentation of the parent ion. kfnl.gov.sanih.gov
X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Insights
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. nih.gov A successful single-crystal X-ray diffraction analysis of this compound would provide unambiguous and highly accurate data on bond lengths, bond angles, and torsional angles.
This technique would definitively confirm:
The planar geometry of the fused pyrimidoquinoline ring system.
The precise positions of the bromine atom and the hydroxyl groups.
The tautomeric form (diol vs. dioxo) present in the crystal lattice.
Furthermore, X-ray crystallography reveals intermolecular interactions that govern the crystal packing, such as hydrogen bonding between the hydroxyl/amine groups of one molecule and nitrogen/oxygen atoms of a neighboring molecule. It can also identify π–π stacking interactions between the aromatic ring systems of adjacent molecules. mdpi.com Such analyses have been performed on analogous 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, providing detailed insights into their solid-state conformations. nih.gov The process involves growing a suitable single crystal, collecting diffraction data, and refining the structural model. nih.gov
Table 3: Illustrative Crystallographic Parameters from an Analogous Heterocyclic System
| Parameter | Description | Example Value (from a related structure) | Reference |
| Crystal System | The symmetry system of the crystal lattice. | Triclinic / Monoclinic | mdpi.com |
| Space Group | The specific symmetry group of the crystal. | P-1 / P2₁ | mdpi.com |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit in the crystal. | e.g., a = 5.93 Å, b = 10.96 Å, c = 14.79 Å | mdpi.com |
| Intermolecular Interactions | Forces holding molecules together in the crystal. | Hydrogen bonding, π–π stacking | mdpi.comnih.gov |
Elemental Analysis (CHN) for Empirical Formula Verification and Purity Assessment
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula to verify the empirical formula and assess the purity of the synthesized compound.
For this compound, the molecular formula is C₁₁H₅BrN₄O₂ with a molecular weight of 321.10 g/mol .
The theoretical elemental composition is:
Carbon (C): 41.14%
Hydrogen (H): 1.57%
Nitrogen (N): 17.45%
In the synthesis of novel pyrimido[4,5-b]quinoline and brominated quinoline derivatives, elemental analysis is routinely performed. nih.govphcogj.com The experimental results are typically expected to be within ±0.4% of the calculated values, which provides strong evidence for the correct elemental composition and high purity of the sample. phcogj.com
Table 4: Elemental Analysis Data for this compound
| Element | Molecular Formula | Theoretical % | Experimental % |
| Carbon (C) | C₁₁H₅BrN₄O₂ | 41.14 | (To be determined) |
| Hydrogen (H) | C₁₁H₅BrN₄O₂ | 1.57 | (To be determined) |
| Nitrogen (N) | C₁₁H₅BrN₄O₂ | 17.45 | (To be determined) |
Theoretical and Computational Chemistry Investigations of 7 Bromopyrimido 5,4 B Quinoline 2,4 Diol
Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Spectroscopic Property Prediction
Density Functional Theory (DFT) serves as a powerful computational tool for elucidating the fundamental electronic and structural properties of molecules. For 7-Bromopyrimido[5,4-b]quinoline-2,4-diol, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G(d,p), are instrumental in predicting its most stable three-dimensional conformation. nih.gov These calculations facilitate the optimization of bond lengths, bond angles, and dihedral angles, providing a precise molecular geometry.
The electronic properties of the molecule, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap, can be determined. The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, the molecular electrostatic potential (MEP) can be mapped to identify electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions.
DFT calculations also enable the prediction of various spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the structural characterization of the compound. Additionally, Time-Dependent DFT (TD-DFT) can be utilized to predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. nih.gov
| Property | Predicted Value/Observation | Significance |
|---|---|---|
| Optimized Geometry | Planar or near-planar fused ring system | Influences crystal packing and interaction with planar biological targets. |
| HOMO-LUMO Gap | Typically in the range of 3-4 eV for similar systems | Indicates chemical reactivity and electronic transition energies. |
| Molecular Electrostatic Potential (MEP) | Negative potential around nitrogen and oxygen atoms; positive potential around hydrogens | Highlights sites for electrophilic and nucleophilic attack and hydrogen bonding. |
| Vibrational Frequencies | Characteristic C=O, N-H, and C-Br stretching modes | Aids in the interpretation of experimental IR and Raman spectra. |
| UV-Vis Absorption Maxima (λmax) | Predicted transitions in the UV-A and UV-B regions | Correlates with the electronic structure and potential for photophysical applications. |
Molecular Docking Simulations for Investigating Ligand-Target Interactions and Binding Modes (in silico studies)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations are invaluable for identifying potential biological targets and elucidating the specific interactions that govern its binding affinity. These in silico studies can screen large libraries of proteins to identify potential receptors, such as kinases, polymerases, or other enzymes implicated in disease pathways. nih.govnih.gov
The process involves generating a three-dimensional model of the ligand (this compound) and docking it into the binding site of a target protein. The scoring functions then estimate the binding affinity, often expressed as a binding energy (in kcal/mol), which indicates the stability of the ligand-protein complex. A more negative binding energy suggests a stronger and more favorable interaction.
Docking studies can reveal crucial binding modes, identifying key amino acid residues in the target's active site that interact with the ligand. These interactions can include hydrogen bonds (e.g., with the diol groups), hydrophobic interactions, and halogen bonds (involving the bromine atom). For instance, in kinase inhibition, the pyrimido[5,4-b]quinoline scaffold might form hydrogen bonds with the hinge region of the ATP-binding site.
| Parameter | Observation | Implication |
|---|---|---|
| Binding Energy | -8.5 kcal/mol | Strong predicted binding affinity. |
| Key Interacting Residues | Hydrogen bonds with Glu102, Asp161; Pi-stacking with Phe80 | Specific interactions stabilizing the complex. |
| Role of Substituents | Diol groups form hydrogen bonds; Bromine atom in a hydrophobic pocket. | Highlights the contribution of specific functional groups to binding. |
| Predicted Inhibition Constant (Ki) | Low micromolar range | Suggests potential for potent biological activity. |
Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of this compound and the stability of its complex with a biological target. nih.govresearchgate.net
An MD simulation of the ligand-protein complex obtained from docking can assess its stability over a simulated period (typically nanoseconds to microseconds). Key parameters analyzed include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates structural stability, and the root-mean-square fluctuation (RMSF) of individual residues, which reveals flexible regions of the protein.
These simulations can also refine the binding mode predicted by docking, revealing alternative conformations and transient interactions that may be crucial for biological activity. Furthermore, MD simulations can be used to calculate binding free energies, providing a more accurate estimation of binding affinity by considering entropic contributions and the effects of solvent.
Computational Structure-Activity Relationship (SAR) Studies: Elucidating Structural Determinants for Molecular Interactions
Computational Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. For the pyrimido[5,4-b]quinoline scaffold, computational SAR can elucidate the structural features of this compound that are critical for its molecular interactions. nih.gov
By computationally modeling a series of analogues with modifications at various positions (e.g., different halogens at position 7, or alterations to the diol groups), it is possible to build a predictive model. This often involves calculating various molecular descriptors for each analogue, such as electronic, steric, and hydrophobic properties. These descriptors are then used to develop a quantitative structure-activity relationship (QSAR) model, which can predict the activity of novel, unsynthesized compounds.
For this compound, SAR studies would likely investigate the importance of the bromine atom's position and electronic properties, as well as the hydrogen-bonding capacity of the diol groups, in determining its binding affinity to a particular target. researchgate.net
| Structural Modification | Predicted Effect on Activity | Rationale |
|---|---|---|
| Replacement of Bromine with Chlorine | Slight decrease | Reduced polarizability and potential for halogen bonding. |
| Replacement of Bromine with Iodine | Potential increase | Enhanced polarizability and stronger halogen bonding. |
| Methylation of one Diol Group | Significant decrease | Loss of a key hydrogen bond donor. |
| Introduction of a bulky substituent at position 8 | Steric hindrance | Potential clash with the binding site. |
Regioselectivity and Isomer Preference in Pyrimido[5,4-b]quinoline Synthesis: Theoretical Predictions and Experimental Validation
The synthesis of pyrimido[5,4-b]quinolines often involves multi-component reactions that can potentially lead to the formation of different regioisomers. researchgate.net Computational chemistry plays a crucial role in predicting and explaining the observed regioselectivity in these reactions. mdpi.comfao.org
For the synthesis of this compound, theoretical calculations can be used to model the reaction mechanism and determine the activation energies for the formation of different possible isomers. By comparing the energy profiles of the competing reaction pathways, it is possible to predict which isomer will be the thermodynamically and/or kinetically favored product.
These theoretical predictions can then be validated by experimental findings. For instance, if a particular synthetic route consistently yields one regioisomer over others, computational modeling can provide a rationale for this preference, often based on the stability of reaction intermediates or the transition states. This synergy between theoretical prediction and experimental validation is a powerful tool in the development of efficient and selective synthetic methodologies for complex heterocyclic compounds. fao.org
Future Research Directions and Emerging Challenges in 7 Bromopyrimido 5,4 B Quinoline 2,4 Diol Research
Development of Novel, Sustainable, and Green Synthetic Methodologies
The synthesis of the pyrimido[4,5-b]quinoline core has traditionally involved multi-step processes that can be time-consuming and generate significant waste. The future of synthesizing 7-Bromopyrimido[5,4-b]quinoline-2,4-diol and its analogs lies in the adoption of green and sustainable chemistry principles. A primary focus is the expanded use of multicomponent reactions (MCRs), which allow for the construction of complex molecules like pyrimido[4,5-b]quinolines in a single, efficient step. nih.govsemanticscholar.org This approach inherently increases atomic economy and reduces the need for intermediate purification steps. nih.gov
Recent advancements highlight several innovative techniques:
Mechanochemical Synthesis: Using ball-milling technology, pyrimido[4,5-b]quinolines can be synthesized in a solvent-free, catalyst-free, one-pot reaction, representing a significant step forward in green chemistry. rsc.org
Ultrasound-Assisted Synthesis: The application of ultrasound irradiation can dramatically accelerate reaction times and improve yields in the synthesis of pyrimido[4,5-b]quinoline-4,6-dione derivatives, often under milder conditions than conventional heating. nih.gov
Novel Catalytic Systems: Research is shifting away from harsh acidic or basic catalysts towards more benign and reusable alternatives. acs.org Examples include bio-based magnetic nanocatalysts like Fe3O4@nano-cellulose/Sb(V), which facilitate synthesis under solvent-free conditions and allow for easy catalyst recovery using an external magnet. sharif.edu The use of inexpensive and non-toxic organic bases, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), has also proven effective for solvent-free synthesis. nih.gov
These methodologies not only reduce the environmental impact but also offer practical advantages in terms of cost, safety, and efficiency.
| Methodology | Key Features | Advantages |
| Multicomponent Reactions (MCRs) | One-pot synthesis from multiple starting materials. | High atomic economy, reduced reaction time, operational simplicity. nih.govnih.gov |
| Mechanochemical Synthesis | Solvent-free, catalyst-free reaction using a ball-mill. | Environmentally friendly, mild reaction conditions, cost-effective. rsc.org |
| Ultrasound Irradiation | Use of ultrasonic waves to induce cavitation and accelerate reactions. | Good yields in minutes, reduced energy consumption, simple procedure. nih.gov |
| Bio-based Magnetic Nanocatalysts | e.g., Fe3O4@nano-cellulose/Sb(V). | Eco-friendly, high yields, easy catalyst separation and reusability. sharif.edu |
| Homogeneous Organic Catalysts | e.g., DABCO. | Inexpensive, non-toxic, effective under solvent-free conditions. nih.gov |
Exploration of Diverse Substituent Effects for Modulating Biological Interactions (Advanced SAR)
Advanced Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of the this compound scaffold. The bromine atom at the 7-position and the diol functionality at the 2- and 4-positions are key starting points, but systematic exploration of other substituents is necessary to fine-tune interactions with biological targets.
Future research will focus on creating diverse libraries of derivatives to probe these interactions comprehensively. For instance, studies on related N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amines have shown that specific substitutions can lead to potent dual inhibitors of the EGFR and HER2 receptors, which are critical in cancer therapy. cu.edu.eg Similarly, the synthesis of novel pyrimido[4,5-b]quinolines has identified compounds with significant activity against breast cancer cell lines, with their effectiveness linked to the nature of the aryl groups. nih.gov
Key areas for future SAR exploration include:
Substitution at the 5- and N-positions: As demonstrated in anticancer studies, modifying the aryl groups at these positions can dramatically influence cytotoxicity and enzyme inhibition. cu.edu.eg
Modifications on the Quinoline (B57606) Ring: Besides the 7-bromo substituent, exploring other electron-withdrawing or electron-donating groups on the quinoline moiety can modulate the electronic properties of the entire molecule, affecting its ability to intercalate with DNA or bind to enzyme active sites. nih.gov
Derivatization of the Diol Group: The hydroxyl groups at positions 2 and 4 are potential sites for further functionalization to improve solubility, cell permeability, or target-specific interactions.
These advanced SAR studies will guide the rational design of next-generation compounds with enhanced potency and selectivity.
Application of Advanced Computational Modeling for Predictive Design and Optimization
In conjunction with synthetic efforts and SAR studies, advanced computational modeling is an indispensable tool for accelerating the drug discovery process. Molecular docking, a key computational technique, is already being used to predict how pyrimido[4,5-b]quinoline derivatives interact with the active sites of biological targets.
For example, docking studies have been successfully employed to:
Predict the binding modes of novel pyrimido[4,5-b]quinolines within the crystal structure of the HER2 enzyme, helping to explain the potent inhibitory activity of certain derivatives. nih.gov
Elucidate the interactions of N-aryl-5-aryl-tetrahydropyrimido[4,5-b]quinolines with both EGFR and HER2 receptors, guiding the design of dual inhibitors. cu.edu.eg
Investigate the potential of pyrimido[5,4-c]quinoline derivatives to act as multi-target agents by simulating their binding to topoisomerase I, EGFR, and other cancer-related enzymes. researchgate.net
Future computational work will likely involve more sophisticated techniques, such as molecular dynamics simulations, to understand the dynamic behavior of the ligand-receptor complex over time. Furthermore, the use of quantitative structure-activity relationship (QSAR) models and ADME (absorption, distribution, metabolism, and excretion) prediction software will be essential for optimizing the drug-like properties of new analogs, ensuring they have favorable pharmacokinetic profiles for potential clinical development. researchgate.net
Potential Applications of this compound in Specific Research Fields (e.g., Materials Science, Chemical Probes)
While the majority of research on the pyrimido[4,5-b]quinoline scaffold has been directed towards medicinal chemistry, the inherent properties of this fused heterocyclic system suggest potential applications in other scientific domains. researchgate.net The quinoline nucleus, a key component of the structure, is known to be a fluorophore, and the photoluminescence of quinoline derivatives can be sensitive to their molecular environment. bohrium.com
This opens up several avenues for future exploration:
Chemical Probes: The potential fluorescence of the this compound core could be harnessed to develop chemical probes. By functionalizing the core with specific recognition moieties, it may be possible to design sensors that "turn on" or shift their fluorescence upon binding to specific ions, biomolecules, or in response to changes in the cellular environment.
Materials Science: Fused aromatic systems are foundational to the development of organic electronic materials. Although not extensively studied for this purpose, pyrimidoquinoline derivatives could be investigated for their electroluminescent properties, potentially serving as building blocks for Organic Light-Emitting Diodes (OLEDs) or other organic electronic devices.
These represent nascent but promising research directions that could significantly broaden the utility of the this compound scaffold beyond its current focus.
Addressing Synthetic Challenges and Enhancing Reaction Efficiency and Selectivity
Despite significant progress, challenges in the synthesis of substituted pyrimido[4,5-b]quinolines remain. A key objective is to further enhance reaction efficiency and selectivity, particularly when creating complex, highly substituted derivatives. Traditional methods often require harsh conditions, such as the use of polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3), which are not ideal from a green chemistry perspective. nih.gov
Future research will aim to address these challenges by:
Optimizing MCR Conditions: While MCRs are highly efficient, optimizing the conditions (solvent, temperature, catalyst) for specific substrates is crucial to maximize yields and minimize side products. semanticscholar.orgacs.org For example, finding the ideal catalyst that works for a wide range of substituted aldehydes and aminouracils is an ongoing goal. nih.gov
Improving Selectivity: In molecules with multiple reactive sites, achieving regioselectivity can be a challenge. Developing synthetic routes that offer precise control over where substituents are placed is essential for building complex molecules and for conducting meaningful SAR studies.
By overcoming these synthetic hurdles, researchers can ensure a more rapid and efficient supply of diverse this compound analogs for biological testing and exploration in other fields.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-Bromopyrimido[5,4-b]quinoline-2,4-diol, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The synthesis typically involves bromination of pyrimidoquinoline precursors via electrophilic substitution or transition-metal-catalyzed cross-coupling reactions. Optimization can employ factorial design to evaluate variables (temperature, solvent polarity, catalyst loading) and their interactions. For example, a 2³ factorial design could test temperature (80°C vs. 120°C), solvent (DMF vs. THF), and catalyst (Pd(OAc)₂ vs. CuI) to identify optimal conditions. Reaction progress should be monitored via TLC or HPLC, with purity assessed by elemental analysis .
Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be systematically applied to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using computational tools (e.g., ACD/Labs) to verify bromine-induced deshielding and quinoline ring protons.
- IR : Confirm carbonyl (C=O) and hydroxyl (O-H) stretches in the 1650–1750 cm⁻¹ and 3200–3600 cm⁻¹ ranges, respectively.
- MS : Use high-resolution ESI-MS to validate the molecular ion [M+H]⁺ and isotopic pattern (distinct for bromine).
- Purity : Combine HPLC (>95% peak area) with differential scanning calorimetry (DSC) to detect polymorphic impurities .
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound, and how are they experimentally determined?
- Methodological Answer :
-
Solubility : Use shake-flask method in buffers (pH 1–7.4) with UV-Vis quantification.
-
Stability : Conduct accelerated stability studies (40°C/75% RH) over 4 weeks, monitoring degradation via HPLC.
-
pKa : Determine via potentiometric titration or spectrophotometric pH-dependent solubility assays.
Property Method Key Parameters Solubility Shake-flask + UV-Vis pH, temperature, solvent polarity Thermal stability DSC/TGA Heating rate (10°C/min), N₂ atmosphere Photostability ICH Q1B guidelines Exposure to UV (320–400 nm)
Advanced Research Questions
Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound in biological systems?
- Methodological Answer : Use multi-parametric optimization frameworks:
- In vitro assays : Test against target enzymes (e.g., kinases) with IC₅₀ determination.
- Computational modeling : Perform molecular docking (AutoDock Vina) to identify binding motifs.
- Data integration : Apply multivariate regression to correlate substituent effects (e.g., bromine position) with activity. Theoretical frameworks like Hammett analysis can quantify electronic contributions .
Q. What strategies can resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer :
- Meta-analysis : Aggregate data from literature, adjusting for variables like cell line heterogeneity or assay protocols.
- Reproducibility checks : Replicate studies under standardized conditions (e.g., OECD guidelines).
- Controlled variables : Isolate confounding factors (e.g., solvent DMSO concentration, incubation time) using fractional factorial design .
Q. How can computational methods (e.g., DFT, molecular docking) be integrated with experimental data to elucidate reaction mechanisms or structure-property relationships?
- Methodological Answer :
- Reaction pathways : Use DFT (Gaussian 09) to calculate activation energies for bromination steps. Compare with experimental kinetic data (Arrhenius plots).
- SAR modeling : Combine QSAR (Quantitative SAR) with molecular dynamics (MD) simulations to predict bioactivity. Validate with in vitro assays.
- AI integration : Train neural networks (PyTorch) on synthetic datasets to predict optimal reaction conditions or toxicity profiles .
Data Contradiction and Validation
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) for this compound reported in different solvents?
- Methodological Answer :
- Solvent calibration : Prepare a solvent correction table using reference compounds (e.g., TMS in CDCl₃ vs. DMSO-d₆).
- Computational validation : Simulate NMR shifts (GIAO method) in various solvents using COSMO-RS theory.
- Empirical cross-check : Compare with crystallographic data (XRD) to confirm proton environments .
Theoretical and Conceptual Frameworks
Q. What theoretical frameworks are critical for guiding mechanistic studies on this compound’s reactivity?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) theory : Predict regioselectivity in electrophilic substitutions.
- Marcus theory : Analyze electron-transfer steps in catalytic cycles.
- Retrosynthetic analysis : Deconstruct the molecule using Corey’s guidelines to identify feasible precursors .
Methodological Innovation
Q. How can advanced separation technologies (e.g., membrane filtration, HPLC-MS) improve purification workflows for this compound?
- Methodological Answer :
- Membrane cascades : Use tangential flow filtration (TFF) to remove low-MW impurities.
- HPLC-MS coupling : Enable real-time mass detection to isolate isobaric impurities.
- Green chemistry : Substitute halogenated solvents with cyclopentyl methyl ether (CPME) in column chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
